molecular formula C11H9NO3 B1331329 Methyl 4-(cyanoacetyl)benzoate CAS No. 69316-08-1

Methyl 4-(cyanoacetyl)benzoate

Cat. No. B1331329
CAS RN: 69316-08-1
M. Wt: 203.19 g/mol
InChI Key: CTZGTFNYYYZXTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of multifunctional compounds that serve as versatile synthons for the preparation of various heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which could be used to synthesize polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . This suggests that similar synthetic strategies could potentially be applied to methyl 4-(cyanoacetyl)benzoate for the generation of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds related to methyl 4-(cyanoacetyl)benzoate has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, NMR, UV-Vis spectroscopies, and X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) . This level of analysis provides a detailed understanding of the molecular geometry and electronic structure, which is crucial for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. Cyano(ethoxycarbonothioylthio)methyl benzoate, for example, has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . This indicates that methyl 4-(cyanoacetyl)benzoate could also participate in radical reactions, potentially serving as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 4-(cyanoacetyl)benzoate have been studied, including their mesomorphic and fluorescence properties, as well as their interaction with other molecules. Methyl 4-(4-alkoxystyryl)benzoates, for example, were synthesized and found to be thermally stable up to 200°C, exhibiting liquid crystalline behavior and fluorescence . Additionally, the interaction of methyl benzoate with other molecules was investigated through viscometric and ultrasonic studies, providing insights into the molecular interactions and thermodynamic properties of such compounds .

Scientific Research Applications

1. Structural Analysis and Properties

Methyl 4-(cyanoacetyl)benzoate, a chemical compound with unique properties, has been the subject of various structural analyses. For instance, a study involving a related compound, methyl 4-(cyclohexylaminocarbonyl)benzoate, highlighted its crystallization with distinct ring orientations, forming chains via hydrogen bonds (Jones & Kuś, 2004). Additionally, a study on methyl 4-hydroxybenzoate explored its successful growth as bulk single crystals, underlining its physical properties like hardness and lattice parameters (Vijayan et al., 2003).

2. Application in Organic Synthesis

The compound has shown utility in organic synthesis. For example, a derivative, cyano(ethoxycarbonothioylthio)methyl benzoate, demonstrated its efficacy as a one-carbon radical equivalent, useful for introducing acyl units in radical additions to olefins (Bagal et al., 2006). Another study involving the synthesis and characterization of benzocaine derivatives, which included ethyl 4-cyanoacetamido benzoate, revealed its potential as a powerful synthon in synthesizing various chemical scaffolds (Taha et al., 2020).

3. Photophysical Studies

Research has also focused on the photophysical properties of compounds related to methyl 4-(cyanoacetyl)benzoate. A study on methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate examined its unique luminescence properties, influenced by the introduction of cyano groups, indicating potential applications in advanced materials science (Kim et al., 2021).

4. Biological Activities

In the biological realm, related benzoate compounds have shown diverse activities. A compound from the red sea sponge Hyrtios erectus, similar in structure to methyl 4-(cyanoacetyl)benzoate, displayed significant cytotoxic activity against certain cancer cells, suggesting potential in cancer research (Hawas et al., 2018).

5. Environmental and Pest Control Applications

Research has also explored the use of methyl benzoate analogs in environmental and pest control. Studies found that methyl benzoate and its analogs exhibit insecticidal properties, highlighting their potential as eco-friendly pest control agents (Larson et al., 2021).

properties

IUPAC Name

methyl 4-(2-cyanoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZGTFNYYYZXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352910
Record name Methyl 4-(cyanoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(cyanoacetyl)benzoate

CAS RN

69316-08-1
Record name Methyl 4-(cyanoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(cyanoacetyl)benzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DT Ziegler - 2015 - dspace.mit.edu
Chapter 1 describes the development of chiral biphenyl-derived phosphepines and their application as catalysts for an asymmetric [4 + 1] annulation to form functionalized …
Number of citations: 0 dspace.mit.edu
B Zarranz, A Jaso, I Aldana, A Monge… - …, 2005 - thieme-connect.com
New series of 3-arylquinoxaline-carbonitrile derivatives have been synthesized from various 5-substituted or 5,6-disubstituted benzofuroxanes and tested for their in vitro and in vivo …
Number of citations: 74 www.thieme-connect.com
Y Tanabe, H Seino, Y Ishii, M Hidai - Journal of the American …, 2000 - ACS Publications
The molybdenum dinitrogen complex trans-[Mo(N 2 ) 2 (dppe) 2 ] (2) reacted with 2−2.5 equiv of various β-ketonitriles at room temperature to afford the (nitrido)(nitrile-enolato) …
Number of citations: 58 pubs.acs.org
J Son - 2018 - indigo.uic.edu
N-Heterocyclic scaffolds are commonly found in natural products and marketed pharmaceuticals. Within this class of privileged molecules β-lactams have been extensively targeted for …
Number of citations: 2 indigo.uic.edu

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